(4E)-2-(4-chlorophenyl)-4-[1-(cyclopentylamino)ethylidene]-1,3-oxazol-5-one
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Overview
Description
(4E)-2-(4-chlorophenyl)-4-[1-(cyclopentylamino)ethylidene]-1,3-oxazol-5-one is a compound that has garnered significant interest in the scientific community due to its unique properties and potential applications. This compound is known for its involvement in the synthesis of oligomeric compounds, which have various industrial and medical applications.
Preparation Methods
The synthesis of (4E)-2-(4-chlorophenyl)-4-[1-(cyclopentylamino)ethylidene]-1,3-oxazol-5-one involves the preparation of oligomeric compounds with phosphodiester, phosphorothioate, phosphorodithioate, or other covalent linkages. The synthetic process aims to reduce exocyclic adducts deriving from acrylonitrile or related contaminants . The preparation typically involves solid-phase chemistry, using O-cyanoethyl protected nucleoside phosphoamidite monomers. The final product is treated with 30% aqueous ammonium hydroxide to deprotect the cyanoethyl groups on the phosphorothioate backbone as well as exocyclic amino groups .
Chemical Reactions Analysis
(4E)-2-(4-chlorophenyl)-4-[1-(cyclopentylamino)ethylidene]-1,3-oxazol-5-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include acrylonitrile, ammonium hydroxide, and various nucleoside phosphoamidite monomers . The major products formed from these reactions are oligomeric compounds with reduced unwanted side-products .
Scientific Research Applications
(4E)-2-(4-chlorophenyl)-4-[1-(cyclopentylamino)ethylidene]-1,3-oxazol-5-one has a wide range of scientific research applications. It is primarily used in the synthesis of oligomeric compounds, which have applications in antisense and other oligonucleotide therapies. These therapies are used for the treatment of various diseases such as inflammation, cancer, and viral diseases . The compound is also used in the development of FDA-approved antisense oligonucleotide therapeutics for ocular cytomegalovirus infections .
Mechanism of Action
The mechanism of action of (4E)-2-(4-chlorophenyl)-4-[1-(cyclopentylamino)ethylidene]-1,3-oxazol-5-one involves the formation of oligomeric compounds with phosphodiester, phosphorothioate, phosphorodithioate, or other covalent linkages. These compounds have reduced exocyclic adducts deriving from acrylonitrile or related contaminants . The molecular targets and pathways involved in the mechanism of action include the cyanoethyl groups on the phosphorothioate backbone and exocyclic amino groups .
Comparison with Similar Compounds
(4E)-2-(4-chlorophenyl)-4-[1-(cyclopentylamino)ethylidene]-1,3-oxazol-5-one is unique in its ability to form oligomeric compounds with reduced unwanted side-products. Similar compounds include those with phosphodiester, phosphorothioate, and phosphorodithioate linkages . this compound stands out due to its reduced exocyclic adducts and high-quality synthesis process .
Properties
IUPAC Name |
(4E)-2-(4-chlorophenyl)-4-[1-(cyclopentylamino)ethylidene]-1,3-oxazol-5-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O2/c1-10(18-13-4-2-3-5-13)14-16(20)21-15(19-14)11-6-8-12(17)9-7-11/h6-9,13,18H,2-5H2,1H3/b14-10+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKJCDGKNILQRRE-GXDHUFHOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C1C(=O)OC(=N1)C2=CC=C(C=C2)Cl)NC3CCCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\1/C(=O)OC(=N1)C2=CC=C(C=C2)Cl)/NC3CCCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.77 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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